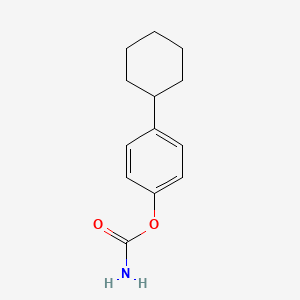

4-Cyclohexyl-phenol carbamate

Description

4-Cyclohexyl-phenol carbamate is a synthetic carbamate derivative characterized by a cyclohexyl group attached to a phenolic ring, which is further functionalized with a carbamate moiety (-O-(CO)-NH₂). Carbamates are widely studied for their biological activities, including acetylcholinesterase (AChE) inhibition, and their applications in agrochemicals and pharmaceuticals . The compound’s synthesis likely involves reacting 4-cyclohexylphenol with an isocyanate or phosgene derivative, a method analogous to the preparation of other phenolic carbamates .

Properties

IUPAC Name |

(4-cyclohexylphenyl) carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c14-13(15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNJNDQVPSBLQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)OC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-phenol carbamate typically involves the reaction of 4-Cyclohexyl-phenol with a carbamoyl chloride in the presence of a base. One common method is the reaction of 4-Cyclohexyl-phenol with methyl carbamate in the presence of a tin catalyst, which proceeds smoothly in toluene at elevated temperatures . Another method involves the use of carbonylimidazolide in water, which provides an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-phenol carbamate can undergo various chemical reactions, including:

Oxidation: Phenolic compounds can be oxidized to quinones under specific conditions.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Hydrolysis: Carbamates can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution: Acid chlorides or alkyl halides can be used in substitution reactions involving the phenolic hydroxyl group.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of carbamates.

Major Products Formed

Oxidation: Quinones

Substitution: Esters or ethers

Hydrolysis: Amines and carbon dioxide

Scientific Research Applications

4-Cyclohexyl-phenol carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-phenol carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form hydrogen bonds and participate in electrostatic interactions, which can modulate the activity of the target molecule . The conformational restriction imposed by the carbamate functionality can enhance the specificity and potency of the compound .

Comparison with Similar Compounds

Key Observations :

- Synthesis: Most carbamates in the evidence are synthesized via reactions between alcohols/phenols and isocyanates or chloroformates. For example, phenyl (4-hydroxyphenyl) carbamate is derived from 4-aminophenol and phenyl isocyanate , while cyclohexyl-containing analogs may use cyclohexylphenol derivatives as starting materials .

- Structural Impact on Properties: Substituents like hydroxyl groups (e.g., compound 5 ) or morpholinoethoxy chains (e.g., compound in ) influence lipophilicity and biological activity. The cyclohexyl group in 4-cyclohexyl-phenol carbamate likely enhances steric bulk and hydrophobicity compared to simpler phenyl carbamates.

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations :

- Melting Points : Bulky substituents like cyclohexyl or methylcyclohexene lower melting points (e.g., 37°C for compound in vs. 161°C for compound 5 ).

- Lipophilicity: Cyclohexyl and aromatic groups increase log k values, enhancing membrane permeability. For example, the morpholinoethoxy-substituted carbamate in likely has higher lipophilicity than hydroxylated analogs.

Functional and Application Differences

Key Observations :

- Cyclohexyl vs. Heptylcyclohexyl: The heptyl chain in 4-(trans-4-Heptylcyclohexyl)-phenol enhances liquid crystal properties, whereas the carbamate group in this compound may favor bioactivity.

- Sulfamoyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.